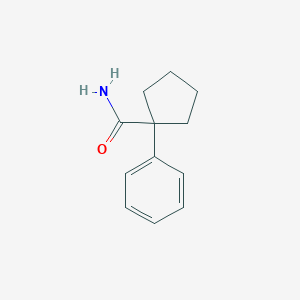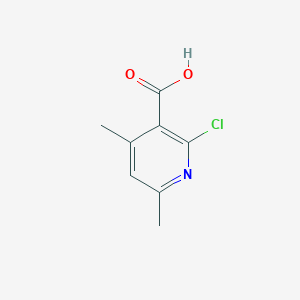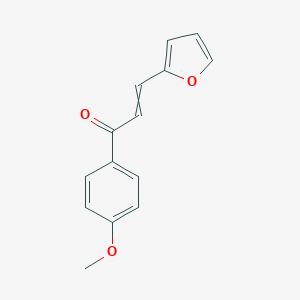
3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
“3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a furan derivative that has been stabilized with benzene . In the molecule, the prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring, respectively. The furan and benzene rings form a dihedral angle of 8.56 (5)° .
Molecular Structure Analysis
The molecular formula of “3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is C14H12O3. The prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring, respectively. The furan and benzene rings form a dihedral angle of 8.56 (5)° .
Physical And Chemical Properties Analysis
The molecular weight of “3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is 228.24 g/mol. It has a complexity of 277. The molecule has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It has 4 rotatable bonds. The topological polar surface area is 39.4 Ų .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecule exhibits specific dihedral angles between its functional groups, contributing to its unique structural characteristics. The prop-2-en-1-one unit forms specific dihedral angles with the 4-methoxyphenyl group and the furan ring, influencing the molecule's overall shape and reactivity. In the crystal form, the molecule engages in C—H⋯π and π–π interactions, showcasing its potential for forming stable molecular assemblies (Kapoor et al., 2011).
Photophysical Properties
The molecule's photophysical properties are significantly influenced by solvent polarity. The solvatochromic effects on its absorption and fluorescence spectra indicate bathochromic shifts from non-polar to polar solvents, highlighting its potential in applications that require sensitivity to environmental changes. The molecule is more stabilized in the singlet excited state than the ground state, suggesting potential applications in fields where excited state properties are crucial, such as in fluorescence-based sensing or photochemistry (Kumari et al., 2017).
Antibacterial Activity
The molecule forms the backbone for novel synthesized pyrazole derivatives with demonstrated antibacterial activity. These derivatives show significant effects against common bacteria like Staphylococcus aureus and Escherichia coli, highlighting the molecule's role as a precursor in developing antibacterial agents. The antibacterial activity is enhanced by specific substitutions, which can be tailored for targeted applications (Khumar et al., 2018).
Antioxidant Properties
The molecule serves as a precursor for chalcone derivatives with potent antioxidant properties. The antioxidant activity was confirmed through in vitro assays and correlated with molecular docking, ADMET, QSAR, and bioactivity studies. The interactions between the synthesized compounds and protein tyrosine kinase revealed the potential of these derivatives in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Anticancer Activity
Derivatives of the molecule have shown significant anticancer activity in vitro and in vivo. One such derivative, PVHD303, has demonstrated potent antiproliferative activity and the ability to disrupt microtubule formation, leading to tumor growth inhibition. This highlights the molecule's potential as a scaffold for developing anticancer agents (Suzuki et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGGNLNMIPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288179 | |
| Record name | 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
5066-65-9 | |
| Record name | 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A1: The crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveals some key structural features []. * The molecule contains a prop-2-en-1-one unit, a 4-methoxyphenyl group, and a furan ring.* The prop-2-en-1-one unit is not coplanar with the other two rings, forming dihedral angles of 12.96° with the 4-methoxyphenyl group and 7.89° with the furan ring. * The furan and benzene rings themselves are nearly coplanar, with a dihedral angle of 8.56°.* In the crystal lattice, the molecules interact through C—H⋯π and π–π interactions between the benzene and furan rings, with a centroid–centroid distance of 3.760 Å.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


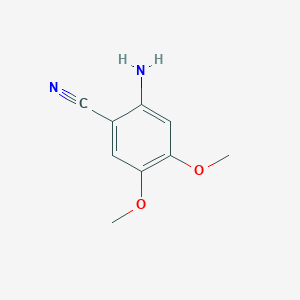
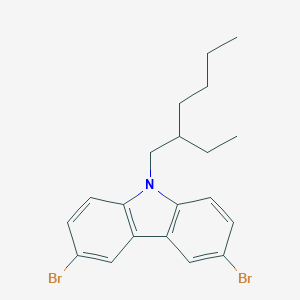
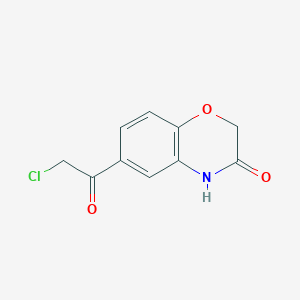

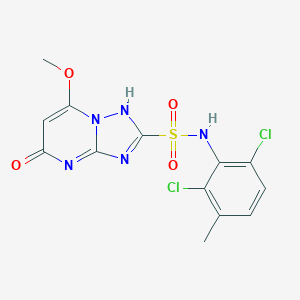
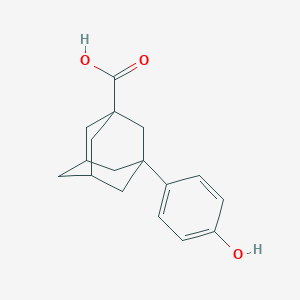
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
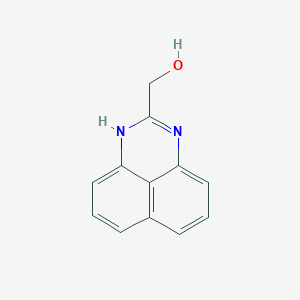
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
